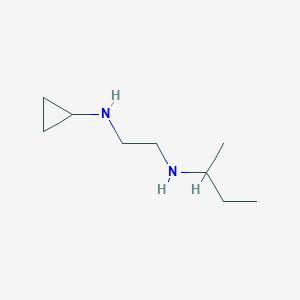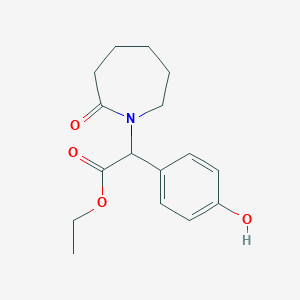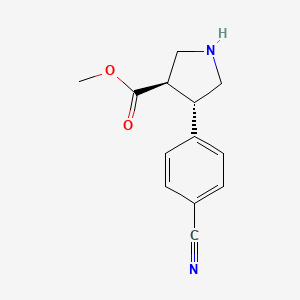
Trans-methyl 4-(4-cyanophenyl)pyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-methyl 4-(4-cyanophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the pyrrolidine family. Pyrrolidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development . This compound features a pyrrolidine ring substituted with a cyanophenyl group and a carboxylate ester, making it a versatile scaffold for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-methyl 4-(4-cyanophenyl)pyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-cyanobenzaldehyde with an amino acid derivative under acidic conditions to form the pyrrolidine ring. The esterification of the carboxyl group is then achieved using methanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
化学反应分析
Types of Reactions
Trans-methyl 4-(4-cyanophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces primary or secondary amines.
Substitution: Produces halogenated or nitrated derivatives.
科学研究应用
Trans-methyl 4-(4-cyanophenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials
作用机制
The mechanism of action of trans-methyl 4-(4-cyanophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The cyanophenyl group may enhance binding affinity through π-π interactions with aromatic residues in the target protein .
相似化合物的比较
Similar Compounds
Pyrrolidine-2,5-diones: Known for their biological activities and used in drug development.
Pyrrolizines: Another class of pyrrolidine derivatives with significant medicinal properties.
Uniqueness
Trans-methyl 4-(4-cyanophenyl)pyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyanophenyl group and the ester functionality makes it a versatile scaffold for various applications .
属性
CAS 编号 |
885270-63-3 |
|---|---|
分子式 |
C13H14N2O2 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
methyl 4-(4-cyanophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)12-8-15-7-11(12)10-4-2-9(6-14)3-5-10/h2-5,11-12,15H,7-8H2,1H3 |
InChI 键 |
ZDBJRAVHOPFWTB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CNCC1C2=CC=C(C=C2)C#N |
手性 SMILES |
COC(=O)[C@H]1CNC[C@@H]1C2=CC=C(C=C2)C#N |
规范 SMILES |
COC(=O)C1CNCC1C2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![octahydropyrido[1,2-a][1,4]diazepin-5(2H)-one](/img/structure/B1498205.png)
![5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B1498207.png)
![tert-butyl 1-bromo-6,7-dihydrothieno[3,4-c]pyridine-5(4H)-carboxylate](/img/structure/B1498208.png)
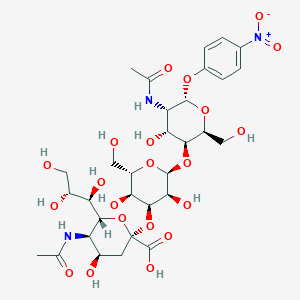
![1-Chloropyrrolo[1,2-c]pyrimidine](/img/structure/B1498219.png)
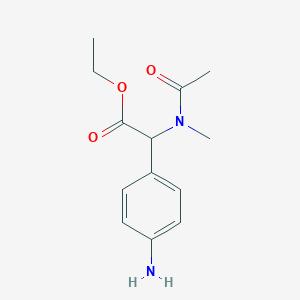
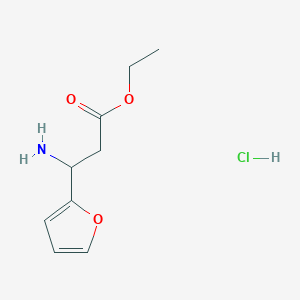

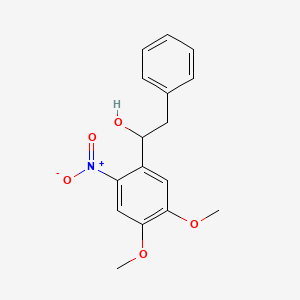
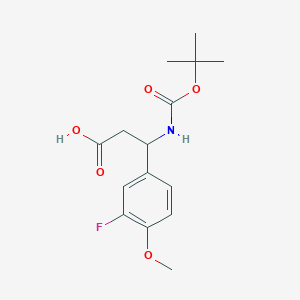
![(5-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1498233.png)
![7-Chlorothieno[3,2-d]pyrimidine](/img/structure/B1498234.png)
